ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate is a complex organic compound, notable for its unique structure and versatile reactivity. This compound, with its fused pyrazolo-pyrazine core, exhibits significant potential in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate often involves multi-step synthetic procedures. These include the cyclization of appropriate precursors under controlled conditions, typically involving catalytic or base-mediated transformations. Key steps often include the formation of the pyrazolo-pyrazine core and subsequent esterification reactions to attach the ethyl and oxobutanoate groups.
Industrial Production Methods: On an industrial scale, the production methods would be optimized for efficiency and yield, employing large-scale reactors and automated processes to ensure consistency. High-pressure hydrogenation, catalytic cyclization, and esterification processes are commonly used, with attention to minimizing by-products and maximizing purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Conversion to alcohols or hydrocarbons.
Substitution: : Replacement of functional groups, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions: The reactions typically require reagents such as hydrogen gas, oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles (e.g., amines, thiols). Conditions include controlled temperatures and pH, often requiring inert atmospheres to prevent side reactions.
Major Products: The reactions yield a range of products including alcohols, ketones, carboxylic acids, and substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate has broad applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, it is valuable in developing new materials and catalysts.
Biology: : Its bioactive structure allows it to be used in the study of biochemical pathways and molecular interactions.
Industry: : It may be employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its fused pyrazolo-pyrazine core can bind to specific active sites, modulating biochemical pathways. The cyclopropyl and oxobutanoate groups can enhance its binding affinity and specificity, making it a potent agent in various biological and chemical processes.
Comparison with Similar Compounds
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate stands out due to its unique structure, which combines elements of cyclopropyl and pyrazolo-pyrazine frameworks:
Similar Compounds: : Analogous compounds include other pyrazolo-pyrazines, cyclopropyl derivatives, and esterified organic molecules.
Uniqueness: : The specific arrangement and substitution pattern in this compound confer distinct reactivity and interaction profiles, making it particularly valuable for specialized applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
ethyl 4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-21-15(20)6-5-14(19)17-7-8-18-12(10-17)9-13(16-18)11-3-4-11/h9,11H,2-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCGNQLTUWMMRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.